molecular formula C19H19N3O2 B2719508 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide CAS No. 2034526-60-6

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide

Cat. No.: B2719508
CAS No.: 2034526-60-6
M. Wt: 321.38
InChI Key: OWMOORUHOCXRLB-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide is a complex organic compound that features a benzimidazole ring and an isochroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide typically involves the formation of the benzimidazole ring followed by the attachment of the isochroman moiety One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the benzimidazole ring or the isochroman moiety.

    Substitution: Both the benzimidazole and isochroman groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or isochroman moieties.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and isochroman-containing molecules. Examples include:

  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
  • 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene

Uniqueness

What sets 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide apart is the combination of the benzimidazole and isochroman moieties, which may confer unique properties such as enhanced biological activity or specific chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(11-22-13-21-17-7-3-4-8-18(17)22)20-10-16-9-14-5-1-2-6-15(14)12-24-16/h1-8,13,16H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMOORUHOCXRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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